![molecular formula C22H18N4O2S B2912863 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358828-10-0](/img/structure/B2912863.png)
5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is C28H28N4O3, with a molecular weight of approximately 468.557 g/mol. Its structure consists of multiple functional groups, including oxazole and pyrazole moieties, which are often associated with diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine structures exhibit significant antimicrobial properties. For instance, compounds with similar frameworks have shown efficacy against various pathogens, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentrations (MICs) as low as 0.21 μM for certain derivatives .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using the MTT assay on various cell lines, including HaCat and Balb/c 3T3 cells. Preliminary results suggest that certain derivatives exhibit promising cytotoxicity profiles, indicating potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. In particular, pyrazolo[1,5-a]pyridine derivatives have been shown to act as inhibitors of AXL and c-MET kinases, which play crucial roles in cancer progression and metastasis . The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.
Case Studies and Research Findings
- Antimicrobial Screening : In a study focusing on thiazolopyridine derivatives, compounds similar to the target compound were screened for antimicrobial activity. The most active derivative exhibited strong binding interactions with DNA gyrase and MurD enzymes, suggesting a mechanism involving interference with bacterial DNA replication .
- Cytotoxicity Evaluation : Another study assessed the cytotoxicity of various derivatives on cancer cell lines. The results indicated that certain modifications to the pyrazolo framework enhanced cytotoxic effects, supporting the notion that structural variations can significantly influence biological activity .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-5-7-16(8-6-14)21-23-18(15(2)28-21)13-25-9-10-26-19(22(25)27)12-17(24-26)20-4-3-11-29-20/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEDGAIVEJESTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.